
3-Hydroxy-4-(3-methoxy-benzoyl)-1-(2-methoxy-ethyl)-5-(5-methyl-furan-2-yl)-1,5-dihydro-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(3-methoxy-benzoyl)-1-(2-methoxy-ethyl)-5-(5-methyl-furan-2-yl)-1,5-dihydro-pyrrol-2-one is a useful research compound. Its molecular formula is C20H21NO6 and its molecular weight is 371.389. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-4-(3-methoxy-benzoyl)-1-(2-methoxy-ethyl)-5-(5-methyl-furan-2-yl)-1,5-dihydro-pyrrol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-4-(3-methoxy-benzoyl)-1-(2-methoxy-ethyl)-5-(5-methyl-furan-2-yl)-1,5-dihydro-pyrrol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Heterocycles: A study by Kollenz et al. (1976) on the synthesis of heterocycles involving cyclic oxalyl compounds highlighted the versatility of pyrrol-2-ones in synthesizing complex heterocyclic frameworks, which are essential in drug development and materials science (Kollenz, Ziegler, Ott, & Igel, 1976).
- Computational Study: Singh et al. (2014) conducted a synthesis, characterization, and computational study on a pyrrole chalcone derivative, providing insights into the electronic and structural properties of such compounds, which could be relevant for understanding the electronic properties of the target compound (Singh, Rawat, & Sahu, 2014).
Chemical Properties and Reactivity
- Chemical Reactivity: Gein and Pastukhova (2020) explored the synthesis and properties of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones, demonstrating the high reactivity and potential for generating various condensed systems through reactions with binucleophiles. This study indicates the potential chemical versatility and reactivity of pyrrolone derivatives (Gein & Pastukhova, 2020).
Applications in Organic Synthesis
- Synthetic Applications: Kelly et al. (2008) described methods for synthesizing substituted furans and pyrroles, showcasing the importance of furan and pyrrole derivatives in synthesizing natural products, pharmaceuticals, and materials. These methods emphasize the role of such compounds in chemical synthesis (Kelly, Kerrigan, & Walsh, 2008).
- Metal-Free Synthesis: Kumar, Rāmānand, and Tadigoppula (2017) developed an efficient and metal-free synthesis of polysubstituted pyrrole derivatives, highlighting the environmental benefits and synthetic efficiency of such methodologies (Kumar, Rāmānand, & Tadigoppula, 2017).
Propiedades
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-12-7-8-15(27-12)17-16(19(23)20(24)21(17)9-10-25-2)18(22)13-5-4-6-14(11-13)26-3/h4-8,11,17,22H,9-10H2,1-3H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLDPDUQZNOORE-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-(3-methoxy-benzoyl)-1-(2-methoxy-ethyl)-5-(5-methyl-furan-2-yl)-1,5-dihydro-pyrrol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

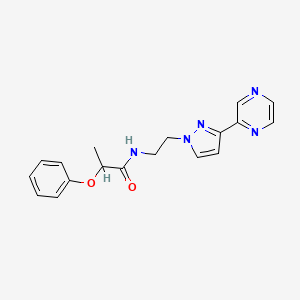



![4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2968033.png)
![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}butanamide](/img/structure/B2968035.png)
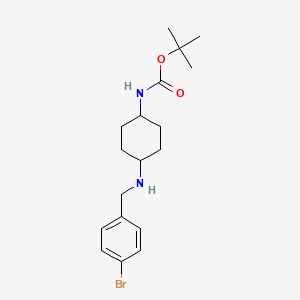

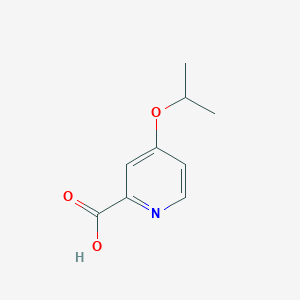
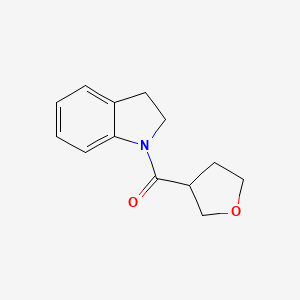
![2-(4-methylbenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2968044.png)
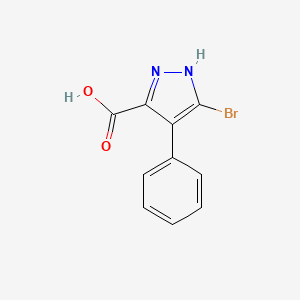
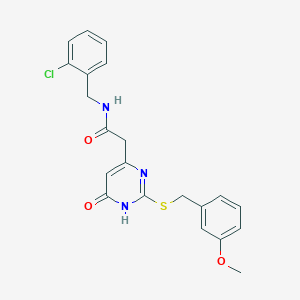
![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2968048.png)